molecular formula C11H12N4O3 B8712534 Ethyl 4-(2-aminopyrimidin-4-yl)-2-cyano-4-oxobutanoate

Ethyl 4-(2-aminopyrimidin-4-yl)-2-cyano-4-oxobutanoate

Cat. No.: B8712534
M. Wt: 248.24 g/mol
InChI Key: ANPQCMZHBAMTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-aminopyrimidin-4-yl)-2-cyano-4-oxobutanoate is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

ethyl 4-(2-aminopyrimidin-4-yl)-2-cyano-4-oxobutanoate

InChI

InChI=1S/C11H12N4O3/c1-2-18-10(17)7(6-12)5-9(16)8-3-4-14-11(13)15-8/h3-4,7H,2,5H2,1H3,(H2,13,14,15)

InChI Key

ANPQCMZHBAMTRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1=NC(=NC=C1)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylcyanoacetate (5.3 mL, 0.05 mol) was added to a suspension of sodium metal (1.15 g, 0.05 mol) in 150 mL of anhydrous EtOH at 0° C. After sodium dissolution the reaction mixture was concentrated and the resultant solid was added to a solution of 1-(2-amino-pyrimidin-4-yl)-2-bromo-ethanone (15 g, 0.05 mol) in 300 mL of anhydrous THF and diisopropylethylamine (8.8 mL, 0.05 mol). The reaction mixture was stirred overnight at rt, concentrated and the residue was suspended in water and extracted with DCM. The organic extracts were dried (Na2SO4) and concentrated. The crude was purified by flash chromatography (DCM/MeOH 95:5) to give 4.5 g (37%) of the title compound as an oil.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
37%

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